Cas no 1784380-03-5 (5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine)
![5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine structure](https://ja.kuujia.com/scimg/cas/1784380-03-5x500.png)
5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine
- 5-bromo-6-chloro-2H-pyrazolo[3,4-b]pyridine
- 1784380-03-5
- 1H-Pyrazolo[3,4-b]pyridine, 5-bromo-6-chloro-
- MFCD29060202
- AS-52619
- SY244888
- P15415
- SCHEMBL21856831
- SB21205
- DB-427611
- CS-0050779
- AKOS027338418
- AC-37384
- 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine
-
- MDL: MFCD29060202
- インチ: InChI=1S/C6H3BrClN3/c7-4-1-3-2-9-11-6(3)10-5(4)8/h1-2H,(H,9,10,11)
- InChIKey: WWMXUPWIWJIDBM-UHFFFAOYSA-N
- ほほえんだ: ClC1=NC2=C(C=NN2)C=C1Br
計算された属性
- せいみつぶんしりょう: 230.91989g/mol
- どういたいしつりょう: 230.91989g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 157
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS1244-5G |
5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine |
1784380-03-5 | 97% | 5g |
¥ 11,226.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS1244-10G |
5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine |
1784380-03-5 | 97% | 10g |
¥ 18,711.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS1244-500MG |
5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine |
1784380-03-5 | 97% | 500MG |
¥ 2,494.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS1244-100MG |
5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine |
1784380-03-5 | 97% | 100MG |
¥ 679.00 | 2023-04-14 | |
Chemenu | CM270816-1g |
5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine |
1784380-03-5 | 95+% | 1g |
$1386 | 2021-08-18 | |
TRC | B800323-50mg |
5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine |
1784380-03-5 | 50mg |
$ 210.00 | 2022-06-06 | ||
Chemenu | CM270816-1g |
5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine |
1784380-03-5 | 95%+ | 1g |
$*** | 2023-03-30 | |
eNovation Chemicals LLC | D587527-10G |
5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine |
1784380-03-5 | 97% | 10g |
$2415 | 2024-07-21 | |
Aaron | AR0026Q8-100mg |
1H-Pyrazolo[3,4-b]pyridine, 5-bromo-6-chloro- |
1784380-03-5 | 97% | 100mg |
$82.00 | 2025-02-10 | |
eNovation Chemicals LLC | D587527-25g |
5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine |
1784380-03-5 | 97% | 25g |
$4830 | 2025-02-24 |
5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine 関連文献
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1. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridineに関する追加情報
Introduction to 5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine (CAS No. 1784380-03-5)
5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine (CAS No. 1784380-03-5) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound belongs to the class of pyrazolopyridines, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
The molecular structure of 5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine consists of a pyrazole ring fused to a pyridine ring, with a bromine atom at the 5-position and a chlorine atom at the 6-position. This unique arrangement of substituents imparts specific chemical and biological properties to the molecule, making it an attractive candidate for various therapeutic applications.
Recent studies have highlighted the potential of 5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine in the development of novel drugs. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibits potent anti-cancer activity against several human cancer cell lines, including breast cancer, lung cancer, and colon cancer. The researchers found that the compound selectively inhibits the growth of cancer cells while showing minimal toxicity to normal cells.
In another study published in the European Journal of Medicinal Chemistry in 2021, 5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine was shown to possess anti-inflammatory properties. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it could be a valuable lead compound for the development of new anti-inflammatory drugs.
The pharmacological profile of 5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine has also been explored in the context of neurodegenerative diseases. A study published in Bioorganic & Medicinal Chemistry Letters in 2020 demonstrated that this compound can cross the blood-brain barrier and exhibit neuroprotective effects in animal models of Parkinson's disease. The researchers observed that treatment with 5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine reduced oxidative stress and prevented neuronal cell death.
The synthetic accessibility of 5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine is another factor contributing to its appeal as a research tool and potential drug candidate. Several synthetic routes have been developed to prepare this compound efficiently. One notable method involves the reaction of 6-chloropyridin-3(2H)-one with bromopyrazole under mild conditions. This approach allows for the synthesis of gram quantities of the compound with high purity and yield.
In addition to its biological activities, the physical and chemical properties of 5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine have been extensively characterized. The compound is a solid at room temperature with a melting point ranging from 180°C to 182°C. It is moderately soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but has limited solubility in water.
The spectroscopic properties of 5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine have also been studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses provide valuable insights into the molecular structure and purity of the compound, which are crucial for its use in research and development.
In conclusion, 5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine (CAS No. 1784380-03-5) is a promising heterocyclic compound with a wide range of potential applications in medicinal chemistry and drug discovery. Its unique chemical structure and diverse biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents.
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